

Physical and chemical properties of 1-Iodonaphthalen-2-amine

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Compound of Interest

Compound Name: **1-Iodonaphthalen-2-amine**

Cat. No.: **B1314207**

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A Comprehensive Technical Guide to 1-Iodonaphthalen-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **1-Iodonaphthalen-2-amine** (CAS No. 90016-93-6). The information is curated for professionals in research and development, particularly in the fields of organic synthesis and medicinal chemistry.

Core Physical and Chemical Properties

Quantitative data for **1-Iodonaphthalen-2-amine** is summarized below. Due to the limited availability of direct experimental values, some properties have been inferred from structurally related compounds, such as 2-aminonaphthalene and 1-iodonaphthalene.

Property	Value	Source/Reference
Molecular Formula	$C_{10}H_8IN$	[1]
Molecular Weight	269.08 g/mol	[1]
CAS Number	90016-93-6	[1]
Appearance	Likely a solid, may darken on exposure to air and light.	Inferred from related amino-naphthalene compounds.
Melting Point	Not available.	
Boiling Point	Not available.	
Solubility	Expected to be soluble in organic solvents like ethanol, ether, and dichloromethane, with low solubility in water. [2]	Inferred from 2-aminonaphthalene. [2]
Storage	4°C, protect from light.	[1]

Computational Chemistry Data

Descriptor	Value	Reference
Topological Polar Surface Area (TPSA)	26.02 \AA^2	[1]
LogP (Octanol-Water Partition Coefficient)	3.0266	[1]
Hydrogen Bond Acceptors	1	[1]
Hydrogen Bond Donors	1	[1]
Rotatable Bonds	0	[1]

Spectroscopic Data Summary

While experimental spectra for **1-iodonaphthalen-2-amine** are not readily available in public databases, the expected spectral characteristics can be predicted based on its structure and

data from analogous compounds.

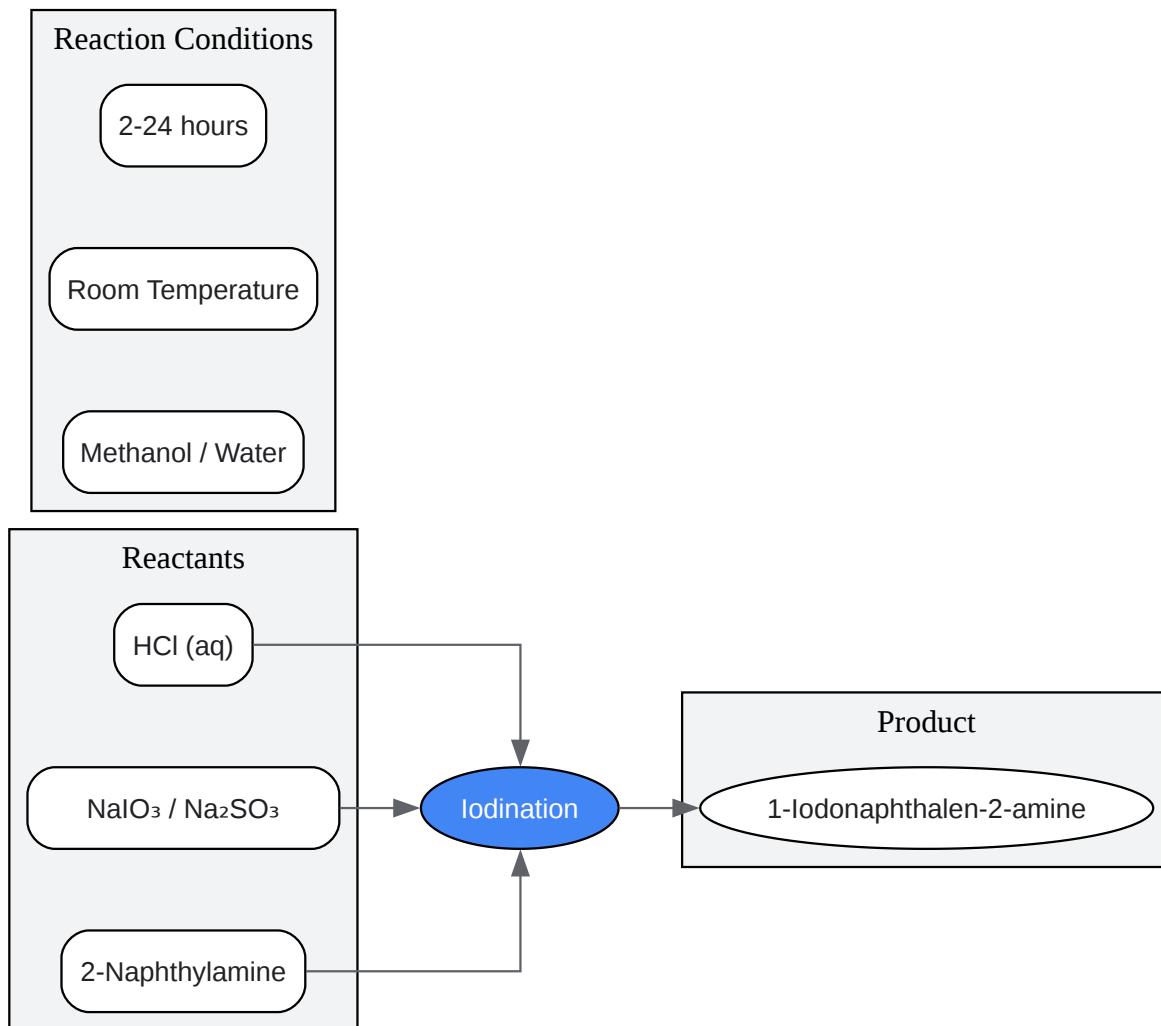
Technique	Expected Peaks and Features
¹ H NMR	Aromatic protons in the naphthalene ring system, with distinct signals for the protons adjacent to the amino and iodo groups. The amino group protons would likely appear as a broad singlet.
¹³ C NMR	Ten distinct signals corresponding to the carbon atoms of the naphthalene ring. The carbons bearing the iodine and amino groups would show characteristic shifts.
Infrared (IR) Spectroscopy	- N-H stretching of the primary amine (two bands) in the region of 3300-3500 cm ⁻¹ . ^[3] ^[4] - N-H bending (scissoring) vibration around 1580-1650 cm ⁻¹ . ^[3] - C-N stretching for the aromatic amine in the range of 1250-1335 cm ⁻¹ . ^[3] - C-I stretching vibration, typically found in the far-infrared region.
Mass Spectrometry (MS)	The molecular ion peak (M ⁺) would be expected at m/z 269. Key fragmentation patterns would likely involve the loss of iodine (m/z 127) and subsequent fragmentation of the aminonaphthalene cation.

Experimental Protocols

Synthesis of 1-Iodonaphthalen-2-amine

A documented method for the synthesis of **1-Iodonaphthalen-2-amine** involves the direct iodination of 2-naphthylamine.^[5]

Reaction Scheme:



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Figure 1: Synthesis workflow for **1-iodonaphthalen-2-amine**.

Detailed Methodology:[5]

- Reaction Setup: In a suitable reaction vessel, combine 2-naphthylamine (1.0 eq), sodium iodate (1.0 eq), and sodium sulfite (2.0 eq) in a mixture of methanol and water.

- Acidification: Add concentrated hydrochloric acid (1.0 eq) to the mixture at room temperature.
- Reaction: Stir the reaction mixture for 2 to 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). A longer reaction time (24 hours) has been reported to increase the yield.
- Workup:
 - Extract the reaction mixture with diethyl ether.
 - Wash the organic layer with a 5% sodium thiosulfate solution to quench any remaining iodine, followed by a water wash.
 - Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4).
- Purification:
 - Concentrate the dried organic solution under reduced pressure.
 - Purify the resulting crude product by column chromatography on silica gel to obtain pure **1-Iodonaphthalen-2-amine**.

Chemical Reactivity and Potential Applications

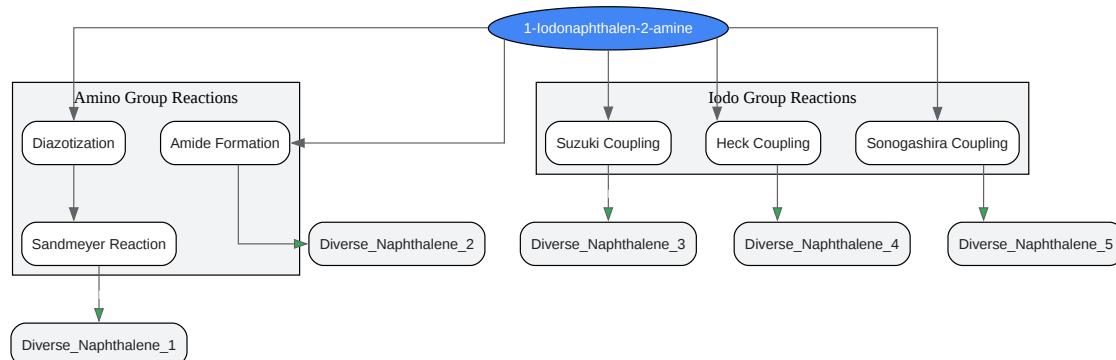
The chemical reactivity of **1-Iodonaphthalen-2-amine** is dictated by its two primary functional groups: the aromatic amine and the aryl iodide.

- Amino Group: The primary amine at the 2-position can undergo typical reactions of aromatic amines, such as diazotization to form a diazonium salt. This intermediate can then be subjected to various nucleophilic substitution reactions (Sandmeyer-type reactions) to introduce a wide range of functional groups.
- Iodo Group: The iodine atom at the 1-position is a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.

The bifunctional nature of this molecule makes it a valuable building block in the synthesis of more complex polycyclic aromatic compounds, which are of interest in materials science and as scaffolds for novel pharmaceutical agents.

Logical Relationships in Synthesis and Functionalization

The strategic placement of the amino and iodo groups allows for sequential or orthogonal functionalization, providing a logical pathway for the synthesis of diverse naphthalene derivatives.



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